molecular formula C11H15NO2S B1459668 methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1503326-58-6

methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B1459668
CAS No.: 1503326-58-6
M. Wt: 225.31 g/mol
InChI Key: PDECIJZNYOHCLT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2)5-4-6-8(11)7(9(12)15-6)10(13)14-3/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDECIJZNYOHCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=C(S2)N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

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